molecular formula C14H18O5 B7946578 methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate

methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate

Cat. No.: B7946578
M. Wt: 266.29 g/mol
InChI Key: DLMKKGOJPRLTLE-UHFFFAOYSA-N
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Description

Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate is a chemical compound with the CAS registry number 174666-21-8 . This benzoate ester derivative has a molecular formula of C 14 H 18 O 5 and a molecular weight of 266.29 g/mol . It is characterized by a molecular structure that includes both methyl ester and tert-butyl ester functional groups, making it a versatile building block in organic synthesis . This product is intended for use as a key synthetic intermediate in research and development, particularly in the construction of more complex molecules for pharmaceuticals and specialty chemicals . Its structure serves as a fundamental building block in medicinal chemistry, with similar benzoate esters being utilized in advanced research areas, such as the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation . As a reagent-grade chemical, it is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound for exploring novel reaction pathways and developing new active pharmaceutical ingredients (APIs) . Proper laboratory handling and storage at room temperature are recommended. For complete handling and safety information, please refer to the Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

methyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,3)19-12(15)9-18-11-7-5-10(6-8-11)13(16)17-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMKKGOJPRLTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reactants :

    • Methyl 4-hydroxybenzoate

    • 2-Bromoethyl tert-butyl ether (or analogous brominated tert-butoxy compound)

    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

    • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Conditions :

    • Temperature: 80–100°C

    • Duration: 12–24 hours

    • Yield: 85–92%

  • Mechanism :
    The phenolic oxygen of methyl 4-hydroxybenzoate attacks the electrophilic carbon of the brominated tert-butoxy compound, facilitated by a base.

Example :

Direct Esterification via Carbodiimide Coupling

This method activates the carboxylic acid for ester formation with a tert-butoxy alcohol.

Procedure:

  • Reactants :

    • 4-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

    • Methanol (MeOH)

    • Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)

  • Conditions :

    • Temperature: 0–25°C

    • Duration: 4–6 hours

    • Yield: 78–85%

  • Mechanism :
    EDC activates the carboxylic acid to form an active ester intermediate, which reacts with methanol.

Example :

Protection/Deprotection Strategy

A multi-step approach using tert-butyl protecting groups.

Procedure:

  • Step 1 : Protect the hydroxyl group of methyl 4-hydroxybenzoate with a tert-butoxycarbonyl (Boc) group.

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O)

    • Base: Triethylamine (TEA)

    • Yield: 90–95%

  • Step 2 : Alkylation with bromoethyl acetate.

    • Reagent: Bromoethyl acetate

    • Base: NaH

    • Solvent: Tetrahydrofuran (THF)

    • Yield: 80–88%

  • Step 3 : Deprotection under acidic conditions.

    • Reagent: Trifluoroacetic acid (TFA)

    • Solvent: Dichloromethane (DCM)

    • Yield: 95–98%

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Williamson Ether85–92%High yield, scalableRequires halogenated precursor
Carbodiimide Coupling78–85%Mild conditionsCostly coupling agents
Protection/Deprotection80–88%Avoids harsh alkylation conditionsMulti-step, time-intensive

Key Challenges and Optimizations

  • Steric Hindrance : The tert-butyl group impedes reaction kinetics, necessitating elevated temperatures or prolonged durations.

  • Purification : Silica gel chromatography is typically required to isolate the product from byproducts (e.g., unreacted starting material).

  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but require careful removal due to toxicity.

Industrial-Scale Considerations

  • Cost Efficiency : Williamson ether synthesis is preferred for large-scale production due to reagent availability.

  • Environmental Impact : Carbodiimide methods generate less waste but involve higher costs.

Recent Advancements

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% (e.g., 6 hours vs. 12 hours).

  • Enzymatic Esterification : Eco-friendly alternative with lipases, though yields remain suboptimal (60–70%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The benzoate group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong nucleophiles and may be facilitated by catalysts such as palladium or copper.

Major Products Formed

    Oxidation: 4-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid.

    Reduction: 4-(2-(tert-butoxy)-2-hydroxyethoxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow microreactor systems are employed for efficient synthesis, allowing precise control over reaction conditions and minimizing waste.

Chemistry

Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure enables the exploration of various chemical transformations, including:

  • Oxidation: Producing carboxylic acids.
  • Reduction: Forming alcohols.
  • Substitution: Allowing the introduction of different functional groups.

Biology

In biological research, this compound acts as a building block for synthesizing biologically active compounds. Its potential to modulate biological pathways makes it significant in drug discovery and development .

Medicine

The compound is under investigation for its role in drug delivery systems and potential therapeutic applications. Its ability to interact with specific molecular targets may lead to advancements in treating various diseases .

Industry

In industrial applications, this compound is utilized in producing polymers, resins, and other materials due to its favorable chemical properties .

Case Study 1: Drug Development

Research has indicated that derivatives of this compound can be designed to enhance bioavailability and efficacy in drug formulations. Studies have shown promising results in modulating glycosaminoglycan synthesis, which is crucial for treating metabolic disorders like mucopolysaccharidoses (MPS) .

Case Study 2: Polymer Chemistry

The compound's unique structure allows for the development of new polymeric materials with improved mechanical properties. Research has demonstrated that incorporating this ester into polymer matrices enhances their thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The ester group can undergo hydrolysis to release the active benzoate moiety, which can then interact with biological targets or participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

a) Methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS 52787-19-6)
  • Structural Difference : Replaces the tert-butoxy group with a methoxy group.
  • Impact :
    • Reduced steric hindrance and lower molecular weight (MW 222.23 g/mol).
    • Higher susceptibility to hydrolysis under acidic/basic conditions due to the absence of a bulky protecting group .
    • Similarity score: 0.98 (compared to the main compound) .
b) 3-(2-(tert-butoxy)-2-oxoethoxy)-4-nitrobenzoic acid
  • Structural Difference : Nitro group at the 3-position and carboxylic acid at the 4-position.
  • Impact :
    • Enhanced electron-withdrawing effects from the nitro group, altering reactivity in substitution reactions.
    • Lower yield (60%) in saponification due to competing hydrolysis of the tert-butyl group .
c) Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate (CID 666890)
  • Structural Difference : Incorporates a 2,4-dihydroxyphenyl-ketone moiety.
  • Likely applications in photodynamic therapy or antioxidant research due to phenolic groups .

Ester Group Modifications

a) Benzyl 4-(2-(tert-butoxy)-2-oxoethoxy)-5-formyl-2-methoxybenzoate
  • Structural Difference : Benzyl ester instead of methyl ester and a formyl group at the 5-position.
  • Impact :
    • Higher lipophilicity and slower hydrolysis kinetics due to the benzyl group.
    • Synthetic utility in macrocyclization reactions (98% yield) .
b) Ethyl 4-((5-(2-(tert-butoxy)-2-oxoethoxy)pentyl)amino)benzoate
  • Structural Difference: Amino-pentyl linker and ethyl ester.
  • Targeted in pharmaceutical intermediates (e.g., ARV-110) due to modular functionalization .

Stability and Reactivity

  • Main Compound : The tert-butyl group provides steric protection against nucleophilic attack, enhancing stability in basic conditions (e.g., saponification requires prior reduction to prevent tert-butyl hydrolysis) .
  • Analog Without tert-butyl Group : Methyl 4-(2-methoxy-2-oxoethyl)benzoate is more reactive in ester hydrolysis, limiting its use in multi-step syntheses .

Biological Activity

Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the mechanisms, biological effects, and research findings related to this compound, supported by relevant data tables and case studies.

This compound is an ester derivative characterized by the presence of a benzoate group linked to a tert-butoxy-2-oxoethoxy moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C13H18O4
  • Molecular Weight : 250.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways that are crucial for cell function. For instance, it has been suggested that compounds with similar structures can interact with enzymes involved in inflammatory and cancer pathways, potentially leading to therapeutic effects against these conditions.
  • Receptor Binding : The benzofuran core structure present in related compounds indicates possible interactions with various receptors, which could modulate signaling pathways associated with cell proliferation and apoptosis.

Antitumoral Activity

Research indicates that this compound may exhibit antitumoral properties. In vitro studies using tumor cell lines have demonstrated significant growth inhibition:

  • MTT Assay Results : Compounds structurally related to this compound have shown notable cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against specific bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus epidermidis1000 μg/mL
Escherichia coliNot tested yet

These findings indicate that this compound might serve as a lead compound in the development of new antimicrobial agents .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study involving the evaluation of similar compounds showed that they induced apoptosis in human breast cancer cells through caspase activation and modulation of Bcl-2 family proteins . This suggests that this compound may have similar mechanisms worth exploring.
  • Antimicrobial Efficacy :
    • Research on related compounds has highlighted their ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism could be applicable to this compound as well .

Q & A

Q. What are the standard laboratory synthesis protocols for methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate?

Methodological Answer: The synthesis typically involves sequential esterification and etherification steps. A common route begins with methyl 4-hydroxybenzoate, which undergoes nucleophilic substitution with 2-(tert-butoxy)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. Yield optimization requires strict control of stoichiometry, solvent dryness, and inert atmosphere to prevent hydrolysis of the tert-butoxy group .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C), ester carbonyl (δ ~165–170 ppm), and aromatic protons (δ ~6.8–8.0 ppm). Splitting patterns confirm ether linkage .
  • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₅H₁₈O₆: 294.11 g/mol). Fragmentation patterns confirm tert-butyl loss (m/z 238) .

Advanced Questions

Q. How can researchers address inconsistencies in reaction yields during scale-up synthesis of this compound?

Methodological Answer: Yield discrepancies often arise from kinetic vs. thermodynamic control in multi-step reactions. To resolve this:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, higher temperatures may favor tert-butyl group hydrolysis, reducing yield .
  • In Situ Monitoring : Use techniques like HPLC or ReactIR to track intermediate formation and adjust conditions dynamically .
  • Statistical Analysis : Apply ANOVA or response surface methodology to model optimal conditions, ensuring reproducibility at larger scales .

Q. What methodological frameworks are suitable for evaluating the environmental persistence of this compound?

Methodological Answer:

  • Hydrolysis Studies : Conduct pH-dependent degradation assays (e.g., buffers at pH 4, 7, 9) to assess ester and ether bond stability. Monitor degradation products via LC-MS .
  • Biodegradation Screening : Use OECD 301D (Closed Bottle Test) with activated sludge to evaluate microbial breakdown. Quantify residual compound via GC-MS .
  • Computational Modeling : Apply QSAR models (e.g., EPI Suite) to predict log Kow (lipophilicity) and half-life in water/soil. Cross-validate with experimental data to refine predictions .

Q. How can crystallographic data inform the reactivity of this compound in supramolecular chemistry?

Methodological Answer:

  • X-Ray Diffraction : Resolve crystal packing motifs (e.g., C—H···π interactions, hydrogen bonds) to identify reactive sites. For example, planar aromatic systems may facilitate π-stacking in host-guest complexes .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of O···H contacts) to predict solubility and co-crystallization behavior .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal lattice energy; higher decomposition temperatures suggest stronger intermolecular forces .

Q. What strategies mitigate byproduct formation during the functionalization of this compound?

Methodological Answer:

  • Protecting Group Chemistry : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) before functionalizing the benzene ring .
  • Catalytic Optimization : Use Pd/C or CuI in cross-coupling reactions (e.g., Suzuki-Miyaura) to minimize homocoupling byproducts. Monitor reaction progress with TLC .
  • Selective Solvent Systems : Employ mixed solvents (e.g., THF/H₂O) to enhance solubility of intermediates and reduce side reactions like oxidation .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize derivatives with high binding affinity (ΔG < −7 kcal/mol) .
  • ADMET Prediction : Apply SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition). Compounds with high bioavailability (QED >0.5) are candidates for in vitro testing .
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .

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